
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Descripción general
Descripción
“Benzyl 2-(4-hydroxypyrazol-1-yl)acetate” is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields of research and industry. It has been investigated for its biological properties, particularly in the area of anticancer activity .
Synthesis Analysis
The synthesis of benzyl acetate, a related compound, has been reviewed extensively. Various catalysts such as strong acid cation exchange resin, Palladium, Benzyl trialkylammonium, Polyaniline, Sb-Pd-TiO2, Pd,Sb/TiO2, Bronsted acidic ionic liquid, H2SO4(NH4)2 Ce (PO4)2 .H2O, SiW12/SiO2, Ni/SiO2, (NH4)6{Mo9O32}.8H2O, Micro/Meso – HZSM – 5, Lipase Immobilized, 1-methyl-3-(3-sulfopropyl) imidazolium tungstophosphate, salt / glycerol have been used in the synthesis of benzyl acetate .
Molecular Structure Analysis
The molecular formula of a related compound, benzyl acetate, is C9H10O2. It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .
Chemical Reactions Analysis
Benzyl acetate is synthesized primarily through the esterification process. This chemical reaction involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid .
Physical And Chemical Properties Analysis
Benzyl acetate, a related compound, appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell. It is moderately soluble in water, but miscible in alcohol and other organic solvents .
Aplicaciones Científicas De Investigación
Catalytic Applications
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate and its derivatives show promise in catalysis, particularly in facilitating multicomponent reactions. For instance, a sodium acetate catalyzed multicomponent reaction involving this compound yields substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles. This synthesis is not only efficient and high-yielding but also offers compounds beneficial for therapy of human cardiovascular diseases and various biomedical applications, highlighting the compound's significance in the development of diverse, large-scale processes (Elinson, Nasybullin, & Nikishin, 2013).
Photolytic and Hydrolytic Studies
Research has explored the hydrolysis and photolysis of quinol esters, similar in structure to Benzyl 2-(4-hydroxypyrazol-1-yl)acetate, revealing insights into the behavior of these compounds under different conditions. For example, studies on 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one have uncovered the generation of oxenium ion intermediates and the impact of substituents on the rate of ionization and selectivity in aqueous solutions. The findings from such studies not only add to our understanding of the chemical behavior of these compounds but also contribute to the development of anti-tumor agents (Wang, Jin, Myers, Glover, & Novak, 2009).
Intermediary in Pharmaceutical Synthesis
Compounds related to Benzyl 2-(4-hydroxypyrazol-1-yl)acetate serve as advantageous intermediates in the production of pharmaceutically effective compounds. For instance, 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide has been identified as a valuable intermediate for creating 4-hydroxypyrrolidin-2-1-yl acetamide, which has pharmaceutical applications. Descriptions of the processes for producing both the intermediate and the active substance provide a framework for further exploration and potential pharmaceutical advancements (Fort, 2002).
Enantioselective Synthesis
Enantioselective synthesis is a crucial aspect of medicinal chemistry, and compounds structurally related to Benzyl 2-(4-hydroxypyrazol-1-yl)acetate have been used in the chemoenzymatic synthesis of pharmacologically significant compounds. These syntheses yield enantiomers with high enantiomeric excesses, demonstrating the potential of these compounds in creating biologically active molecules (Demir, Caliskan, & Şahin, 2007).
Antibacterial Properties
Some derivatives of Benzyl 2-(4-hydroxypyrazol-1-yl)acetate have been synthesized and characterized for their antibacterial properties. This highlights the compound's relevance in the field of chemotherapeutics, contributing to the search for new antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 2-(4-hydroxypyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-6-13-14(7-11)8-12(16)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHTKGWCGSGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



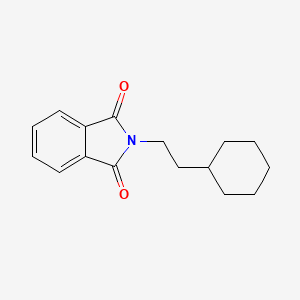
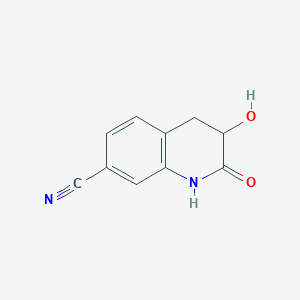
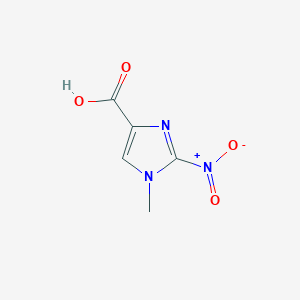
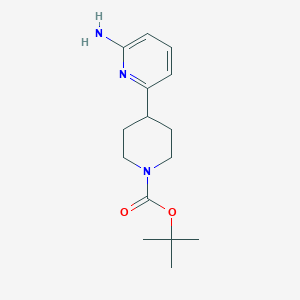
![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)


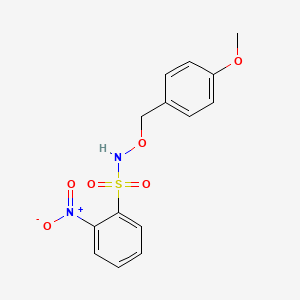
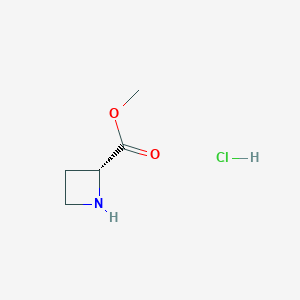



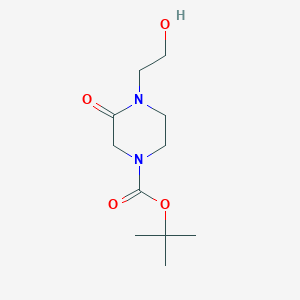
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)